1-Mesitylethane-1-sulfonamide
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Overview
Description
1-Mesitylethane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide functional group attached to a mesityl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Mesitylethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with ethanesulfonamide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the mesityl chloride acting as the electrophile and the ethanesulfonamide as the nucleophile .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Mesitylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
1-Mesitylethane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Mesitylethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to competitively inhibit enzyme function .
Comparison with Similar Compounds
Sulfenamides: Contain sulfur-nitrogen bonds and are used in pharmaceuticals and agrochemicals.
Sulfinamides: Similar to sulfonamides but with a different oxidation state of sulfur.
Other Sulfonamides: Include compounds like sulfamethoxazole and sulfadiazine, which are widely used as antibiotics.
Uniqueness: 1-Mesitylethane-1-sulfonamide is unique due to its specific mesityl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C11H17NO2S |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C11H17NO2S/c1-7-5-8(2)11(9(3)6-7)10(4)15(12,13)14/h5-6,10H,1-4H3,(H2,12,13,14) |
InChI Key |
SGJIZKLQOOWLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)S(=O)(=O)N)C |
Origin of Product |
United States |
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